molecular formula C8H6N2O2 B13882626 3-(furan-3-yl)-1H-pyridazin-6-one

3-(furan-3-yl)-1H-pyridazin-6-one

Cat. No.: B13882626
M. Wt: 162.15 g/mol
InChI Key: OYOIGOMIQQPXMM-UHFFFAOYSA-N
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Description

3-(furan-3-yl)-1H-pyridazin-6-one is a heterocyclic compound that features a furan ring fused to a pyridazinone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-3-yl)-1H-pyridazin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of furan-3-carboxylic acid with hydrazine hydrate can lead to the formation of the pyridazinone ring . The reaction typically requires a catalyst and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as esterification, cyclization, and purification to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(furan-3-yl)-1H-pyridazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan and pyridazinone derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

3-(furan-3-yl)-1H-pyridazin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(furan-3-yl)-1H-pyridazin-6-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-1H-pyridazin-6-one
  • 3-(furan-4-yl)-1H-pyridazin-6-one
  • 3-(thiophen-3-yl)-1H-pyridazin-6-one

Uniqueness

3-(furan-3-yl)-1H-pyridazin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

3-(furan-3-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C8H6N2O2/c11-8-2-1-7(9-10-8)6-3-4-12-5-6/h1-5H,(H,10,11)

InChI Key

OYOIGOMIQQPXMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NN=C1C2=COC=C2

Origin of Product

United States

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